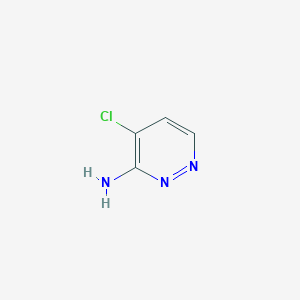

4-Chloropyridazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

There is a synthesis method mentioned for a related compound, “3,6-dichloropyridazine”, which involves taking 3,6-dichloropyridazine and ammonia water as raw materials .Molecular Structure Analysis

The molecular structure of a similar compound, “4-bromo-6-chloropyridazin-3-amine”, has been reported. Its molecular formula is C4H3BrClN3, with an average mass of 208.444 Da and a monoisotopic mass of 206.919876 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

4-Chloropyridazin-3-amine serves as an essential intermediate in the synthesis of various novel derivatives with potential biological activities. For instance, the compound is used in synthesizing novel indolylpyridazinone derivatives, with some showing promising antibacterial properties. This is achieved through reactions with different agents, resulting in a range of products with potential applications in medicinal chemistry (Abubshait, 2007).

Scaffold for Synthesis of Polyfunctional Systems

4-Chloropyridazin-3-amine is utilized as a scaffold in the synthesis of various disubstituted and ring-fused pyridazinone systems. This is particularly relevant in drug discovery, where the regioselectivity of nucleophilic substitution plays a crucial role in developing polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).

Agricultural Applications

In agriculture, derivatives of 4-Chloropyridazin-3-amine, like pyrazon, are investigated for their herbicidal properties. They inhibit photosynthesis and certain biological functions in plants, making them potential candidates for weed control. Modifications to the molecular structure of these derivatives can enhance their biological properties and resistance to metabolic detoxification in plants (Hilton et al., 1969).

Nitration Reactions

4-Chloropyridazin-3-amine is involved in nitration reactions, serving as a substrate for the introduction of nitro groups into certain structures. This process is valuable in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo N-Nitration reactions under mild conditions makes it a valuable reagent in organic synthesis (Park et al., 2003).

Amination Reactions

The compound is also a critical participant in amination reactions, particularly in the functionalization of heteroaromatic C-H bonds. These reactions are significant in the field of medicinal and biological chemistry, where the rapid and concise construction of aminoazoles is crucial (Kawano et al., 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloropyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELPZPBENPTIEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridazin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(ethanesulfonyl)-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2642211.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2642214.png)

![2-fluoro-N-[5-methyl-2-(propan-2-yl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B2642218.png)

![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2642220.png)

![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)

![N-(6-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2642231.png)